Product packaging for 5-Chloro-3,3-diethylindoline(Cat. No.:)

5-Chloro-3,3-diethylindoline

Cat. No.: B15256999
M. Wt: 209.71 g/mol
InChI Key: ZQRMEBFDHMEFGH-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Derivatives in Chemical Research

Indoline derivatives are a class of compounds recognized for their extensive biological activities and therapeutic potential. nih.gov They are pivotal scaffolds in drug discovery, with research highlighting their roles in developing treatments for cancer, infectious diseases, and inflammatory conditions. nih.govacs.org The versatility of the indoline core allows for the synthesis of large libraries of compounds, which can be screened for various biological targets. For instance, novel indoline derivatives have been shown to modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. nih.gov The development of new synthetic methods continues to expand the accessible chemical space of indoline derivatives, providing valuable tools for chemical biology and the drug discovery process. nih.gov

Historical Context of Indoline Synthesis and Exploration

The exploration of indoline chemistry is intrinsically linked to the chemistry of indoles. The journey began with the study of the dye indigo, which led to the first synthesis of indole (B1671886). wikipedia.orgyoutube.com A landmark in this field was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a reaction that produces the indole heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgwikipedia.org This method remains one of the most reliable ways to synthesize substituted indoles. wikipedia.org

Over the last century, numerous other methods for synthesizing indoles and their saturated indoline counterparts have been developed. nih.govnih.gov These include the Leimgruber–Batcho indole synthesis, which is particularly popular in the pharmaceutical industry, and modern transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, which have expanded the scope and efficiency of indoline and indole synthesis. wikipedia.orgnih.gov Indolines can be prepared through various synthetic strategies, including the reduction of indoles, cyclization of appropriately substituted anilines, and photocatalyzed radical cyclizations. nih.govacs.org

Structural Characteristics of 5-Chloro-3,3-diethylindoline within the Indoline Framework

This compound is a specific derivative of the indoline core. Its structure is defined by three key features:

An indoline backbone : The fundamental fused ring system.

A chloro substituent at position 5 : The chlorine atom is attached to the benzene (B151609) ring portion of the scaffold. This halogen atom can significantly influence the electronic properties and biological activity of the molecule. nih.gov

Two ethyl groups at position 3 : This gem-diethyl substitution on the pyrrolidine (B122466) ring introduces a spirocyclic center, adding to the molecule's three-dimensional complexity.

The specific physicochemical properties of this compound are detailed in the table below.

PropertyValueSource
CAS Number 1697795-91-7 bldpharm.com
Molecular Formula C12H16ClN bldpharm.com
Molecular Weight 209.72 g/mol bldpharm.com
SMILES Code CCC1(CC)CNC2=C1C=C(Cl)C=C2 bldpharm.com

This is an interactive data table. You can sort and filter the data.

Research Gaps and Opportunities for this compound Investigations

While the broader class of indoline derivatives has been extensively studied, this compound itself is not widely documented in the scientific literature beyond its availability as a chemical building block. bldpharm.com This presents several opportunities for investigation:

Novel Synthetic Routes : Developing new and efficient methods for the synthesis of this compound and related gem-disubstituted indolines could be a valuable endeavor. While general methods for indoline synthesis exist, optimizing them for this specific substitution pattern could be a focus. acs.org

Medicinal Chemistry Applications : The compound serves as an excellent starting point for creating a library of novel derivatives. The secondary amine in the indoline ring can be readily functionalized to introduce a variety of side chains. acs.org These new compounds could then be screened for biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, leveraging the known potential of the indoline scaffold. nih.govnih.gov

Material Science : Indole and its derivatives have applications beyond medicine, including in material science. The specific electronic and steric properties conferred by the chloro and diethyl groups might lead to novel applications in areas like organic electronics or as ligands in catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN B15256999 5-Chloro-3,3-diethylindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

5-chloro-3,3-diethyl-1,2-dihydroindole

InChI

InChI=1S/C12H16ClN/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12/h5-7,14H,3-4,8H2,1-2H3

InChI Key

ZQRMEBFDHMEFGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)Cl)CC

Origin of Product

United States

Synthesis Methodologies for 5 Chloro 3,3 Diethylindoline and Its Precursors

Retrosynthetic Analysis of the Indoline (B122111) Core with Chloro and Diethyl Substitution

A logical retrosynthetic analysis of 5-Chloro-3,3-diethylindoline suggests a few primary disconnection points. The most straightforward approach involves the reduction of a corresponding oxindole (B195798) precursor. This leads back to 5-chloro-3,3-diethyloxindole. The gem-diethyl group on this oxindole can be traced back to a 5-chloro-isatin intermediate, which is a versatile starting material. The synthesis of 5-chloro-isatin itself can be envisioned from commercially available 4-chloroaniline (B138754).

This analysis highlights two key stages:

Formation of a substituted isatin (B1672199) or oxindole: This involves functionalizing a pre-chlorinated benzene (B151609) derivative and forming the initial five-membered heterocyclic ring.

Introduction of the gem-diethyl group and final reduction: This involves the challenging construction of the quaternary carbon center at the C3 position, followed by the reduction of the oxindole to the target indoline.

Classical Synthetic Approaches to Indoline Scaffolds

Classical methods for synthesizing the indoline core have been well-established for over a century and provide a robust foundation for creating complex derivatives like this compound.

The introduction of the chlorine atom at the 5-position of the indoline ring is typically achieved early in the synthetic sequence. The most common strategy is to begin with a commercially available, appropriately substituted aniline. For the target molecule, 4-chloroaniline serves as an ideal starting material. This precursor already contains the required chloro-substituent in the correct position relative to the amine group, which will ultimately become the nitrogen of the indoline ring.

Alternative, though often less efficient, methods could involve the direct chlorination of an indoline or a protected indoline intermediate, such as 1-acetylindoline. researchgate.net However, this approach can suffer from issues with regioselectivity and the need for protecting group manipulation.

With the 4-chloroaniline precursor, the pyrrolidine (B122466) ring can be constructed through several classical methods. One of the most prominent is the synthesis of an isatin, which serves as a key intermediate. The Sandmeyer isonitrosoacetanilide isatin synthesis, for instance, would involve the reaction of 4-chloroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield 5-chloro-1H-indole-2,3-dione (5-chloroisatin) .

Scheme 1: Synthesis of 5-chloroisatin (B99725) from 4-chloroaniline

(Image depicting the reaction of 4-chloroaniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization to form 5-chloroisatin)

The introduction of the 5-chloro substituent is inherently addressed by starting with 4-chloroaniline. The more complex challenge lies in the construction of the 3,3-diethyl quaternary center. Starting from the prepared 5-chloroisatin, a common and effective method is the use of organometallic reagents.

The reaction of 5-chloroisatin with an excess of an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr) , is a key transformation. acs.orgacs.orgrsc.org The first equivalent of the Grignard reagent attacks the C3-ketone of the isatin to form a tertiary alcohol, 5-chloro-3-ethyl-3-hydroxyindolin-2-one. A second alkylation at the same center is not direct. A plausible route involves the reduction of this tertiary alcohol to 5-chloro-3-ethyloxindole, followed by a second ethylation.

A more direct pathway to the gem-disubstituted intermediate involves the reaction of 5-chloroisatin with the Grignard reagent to form the 3-hydroxy-3-ethyl derivative, followed by a reduction/alkylation sequence or, more commonly, the complete reduction of a fully formed 5-chloro-3,3-diethyloxindole intermediate. This oxindole can be prepared through various methods, often involving the alkylation of a 3-mono-substituted oxindole. Once the 5-chloro-3,3-diethyloxindole is obtained, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be used to reduce the C2-amide carbonyl group, yielding the final target molecule, This compound .

Table 1: Key Classical Reaction Steps
StepStarting MaterialReagent(s)Key Intermediate
Isatin Synthesis 4-chloroaniline1. Chloral hydrate, NH₂OH·HCl2. H₂SO₄5-chloroisatin
Dialkylation 5-chloroisatin1. EtMgBr2. Reduction/Alkylation sequence5-chloro-3,3-diethyloxindole
Final Reduction 5-chloro-3,3-diethyloxindoleLiAlH₄ or BH₃·THFThis compound

Modern and Green Synthetic Pathways for Indoline Derivatives

While classical methods are reliable, modern synthetic chemistry offers more efficient, selective, and environmentally benign alternatives for constructing substituted indoline scaffolds.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolines. nih.gov These methods often feature high atom economy, functional group tolerance, and milder reaction conditions compared to classical routes.

Palladium-catalyzed reactions are widely used for intramolecular C-N bond formation to construct the indoline ring. thieme-connect.com For instance, a suitably substituted o-haloaniline can undergo an intramolecular Heck-type reaction or Buchwald-Hartwig amination to form the pyrrolidine ring.

Rhodium and Cobalt catalysts have been employed for C-H activation/functionalization strategies. acs.orgwikipedia.orgthermofisher.com These methods can create the indoline ring by forming a C-C or C-N bond through the direct activation of a C-H bond on the aromatic ring, providing a highly efficient route to the core structure. While not yet specifically documented for this compound, these catalytic systems represent a powerful toolbox for the synthesis of analogous complex indolines.

Table 2: Examples of Catalytic Systems for Indoline Synthesis
Catalyst TypeMetalReaction ExampleReference
Intramolecular Amination Palladium (Pd)Cyclization of protected phenethylamine (B48288) derivatives thieme-connect.com
C-H Activation/Cyclization Rhodium (Rh)Annulation of indoles with various coupling partners thermofisher.com
Radical-Mediated Cyclization Cobalt (Co)C-H activation/rebound mechanism for N-heterocycles acs.org
Cross-Coupling/Cyclization Copper (Cu)Ullmann-type C-N bond formation researchgate.net

Modern approaches also focus on green chemistry principles to reduce environmental impact. testbook.com This includes the use of flow chemistry, which allows for safer handling of hazardous intermediates and improved scalability. rsc.org The development of reactions in environmentally benign solvents like water or in low-melting eutectic mixtures minimizes the use of volatile organic compounds. thieme-connect.comresearchgate.net Furthermore, the design of reusable, heterogeneous catalysts, such as magnetic nanoparticles, simplifies product purification and reduces chemical waste. These green strategies are increasingly being applied to the synthesis of complex pharmaceutical intermediates, and their application to the synthesis of this compound represents a promising future direction.

Domino Reactions and Cascade Processes

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for constructing complex molecules like indolines. youtube.com These processes reduce waste, save time, and can lead to the rapid assembly of molecular frameworks from simple precursors.

One prominent approach involves the palladium-catalyzed domino reaction of aryl iodides with strained systems like 2H-azirines, mediated by norbornene. acs.org This method allows for the intermolecular reaction of aryl palladium intermediates to form the indole (B1671886) nucleus. acs.org For a target like this compound, a potential precursor, 4-chloroiodobenzene, could theoretically be coupled with a suitably substituted 3,3-diethyl-2H-azirine.

Another powerful strategy is the cascade Fischer indolization/Claisen rearrangement. This approach has been successfully used to synthesize 2,2-disubstituted indolin-3-ones from aryl hydrazines and allyloxyketones under mild conditions. nih.gov While this yields an indolin-3-one, subsequent reduction and functional group manipulation could lead to the desired indoline.

Copper-catalyzed domino reactions also provide an efficient route to indolines. A one-pot procedure involving the reaction of substituted 2-iodophenethyl mesylates with amides has been developed, proceeding through a domino Cu-catalyzed amidation/nucleophilic substitution sequence to afford indolines in excellent yields. nih.gov This methodology highlights the versatility of transition metals in orchestrating complex transformations.

Furthermore, cascade reactions involving the cyclotrimerization or cyclotetramerization of 1,3-indanediones can generate active cyclic dienes in situ. These can then undergo a Diels-Alder reaction with dienophiles like 3-methyleneoxindoles to create complex spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives, showcasing the power of cascade processes to build intricate polycyclic systems. acs.org

Flow Chemistry Applications in Indoline Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, improved reproducibility, and simplified scalability. researchgate.netnih.gov The application of flow chemistry to the synthesis of heterocyclic compounds, including indolines, is an area of active research.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor or flow system allows for the optimization of reaction conditions that are often difficult to achieve in batch processing. researchgate.net For the synthesis of indoline derivatives, flow chemistry can be particularly advantageous for:

Handling Hazardous Intermediates: Reactions involving unstable or toxic intermediates can be performed more safely as only small quantities are present in the reactor at any given time. nih.gov

Improving Reaction Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to significantly shorter reaction times and higher yields.

While specific literature on the flow synthesis of this compound is not prominent, established batch syntheses for indolines can often be adapted to flow conditions. For instance, nitration, hydrogenation, and cyclization reactions, which are common steps in indole and indoline synthesis, have been successfully implemented in flow systems for the production of various active pharmaceutical ingredients. researchgate.net

Metal-Free Synthetic Methodologies

The development of metal-free synthetic routes is a key goal in green chemistry, aiming to reduce reliance on expensive, toxic, and environmentally harmful transition metals. Several metal-free approaches for the synthesis of indolines have been reported.

One such method involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). PIFA can mediate the intramolecular amidohydroxylation of olefin-containing N-acyl anilines, leading to the formation of indoline derivatives. acs.org This process involves the formation of an N-acylnitrenium ion, which is then trapped intramolecularly by the alkene. acs.org

Another strategy is the dearomatization of indoles to access indolines. This can be achieved using organic photoredox catalysts under mild, metal-free conditions. mdpi.com This method allows for the nucleophilic addition of various species to the indole ring. mdpi.com Furthermore, the reductive N-trifluoroethylation of indoles using trimethylamine (B31210) borane and trifluoroacetic acid provides a metal-free route to trifluoroethylated indolines. organic-chemistry.org

Iodine-mediated oxidative intramolecular amination of anilines represents another transition-metal-free pathway to indolines via the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org Additionally, a straightforward method for synthesizing 2,2-disubstituted indolin-3-ones from readily available substrates has been developed that proceeds in high yield without a metal catalyst. nih.gov Cyclization reactions of N-(ortho-chloromethyl)aryl amides with iodonium (B1229267) ylides in the presence of a simple base like potassium carbonate also provide a metal-free route to the indoline core. researchgate.net

Stereoselective Synthesis of Diastereomeric or Enantiomeric Analogs

While this compound itself is an achiral molecule, the synthesis of chiral analogs, where the two ethyl groups at the C3 position are replaced by different substituents, is of significant interest. Stereoselective synthesis allows for the preparation of specific diastereomers or enantiomers, which is crucial in drug discovery and development.

A highly diastereo- and enantioselective copper-hydride (CuH) catalyzed method has been developed for preparing functionalized indolines. organic-chemistry.org This reaction allows for the synthesis of various cis-2,3-disubstituted indolines in high yield and enantioselectivity under mild conditions. organic-chemistry.org

Domino reactions can also be designed to be stereoselective. For example, a domino Cu-catalyzed amidation/nucleophilic substitution reaction has been shown to proceed with complete stereochemical inversion when using enantiomerically pure mesylates, resulting in enantiopure indolines with no loss of optical purity. nih.gov Metal-free approaches can also achieve stereoselectivity. An unprecedented stereoselective synthesis of 2H-isoindolin-1,3-ylidenes has been reported from 2-(formylphenyl)acrylates and phenacylazide, yielding the (Z)-isomers in excellent yields. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would be critical to investigate. The choice of solvent, temperature, catalyst loading, and reaction time can dramatically influence the outcome of the synthesis.

For instance, in the classic Fischer indole synthesis, which could be a route to an indole precursor of this compound, the choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids) and temperature is crucial. Dehydrogenation of a 5-chloroindoline (B1581159) precursor to a 5-chloroindole (B142107) has been achieved using catalysts like palladium on carbon (Pd/C) in solvents like mesitylene (B46885) at reflux, with reported high yields for analogous structures. google.com

In metal-catalyzed reactions, such as the palladium-catalyzed amination to form the indoline ring, the choice of ligand, base, and solvent system is critical for achieving high yields. Similarly, for metal-free reactions, the concentration of reagents and the choice of activating agent (like PIFA) or base can significantly affect the reaction efficiency. acs.org

A systematic approach to optimization, often employing Design of Experiments (DoE), can efficiently identify the optimal set of reaction conditions. This involves varying multiple parameters simultaneously to map the reaction landscape and find the conditions that provide the highest yield and purity.

Purification and Isolation Techniques for this compound

The final step in any synthetic sequence is the purification and isolation of the target compound in a high state of purity. For this compound, standard techniques in organic chemistry would be employed.

Chromatography: Column chromatography is a versatile and widely used method for purifying organic compounds. For an indoline derivative, silica (B1680970) gel would likely be the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent mixture is carefully chosen to achieve good separation of the desired product from any unreacted starting materials, byproducts, or impurities. A synthesis of a related compound, 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, utilized purification on a silica gel column with an ethyl acetate/hexane eluent. researchgate.net

Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity. This technique involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be used for purification. This is particularly useful for separating it from non-volatile impurities.

The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). bldpharm.com

Chemical Reactivity and Derivatization Strategies of 5 Chloro 3,3 Diethylindoline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the indoline (B122111) system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom. However, the presence of the chloro group at the 5-position, an ortho-, para-directing deactivator, and the steric hindrance from the adjacent pyrrolidine (B122466) ring will influence the regioselectivity and rate of these reactions. The primary sites for electrophilic attack are the positions ortho and para to the activating amino group, which are C4, C6, and the already substituted C7. The chloro substituent at C5 will further direct incoming electrophiles to the C4 and C6 positions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed, albeit potentially requiring harsher conditions compared to unsubstituted indoline due to the deactivating effect of the chlorine atom.

Illustrative Data Table for Electrophilic Aromatic Substitution Reactions

Disclaimer: The following table presents theoretical and illustrative examples of electrophilic aromatic substitution reactions on 5-Chloro-3,3-diethylindoline. The reaction conditions and outcomes are based on general knowledge of indole (B1671886) chemistry and may not represent experimentally validated results for this specific compound due to a lack of published data.

Reaction TypeElectrophileReagents and ConditionsExpected Major Product(s)
Nitration NO₂⁺HNO₃, H₂SO₄, low temp.5-Chloro-3,3-diethyl-6-nitroindoline
Bromination Br⁺Br₂, FeBr₃, in CCl₄6-Bromo-5-chloro-3,3-diethylindoline
Friedel-Crafts Acylation RCO⁺Acyl chloride, AlCl₃, in CS₂6-Acyl-5-chloro-3,3-diethylindoline

Nucleophilic Substitution Reactions at the 5-Chloro Position

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNA) under standard conditions. However, the reaction can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here. Therefore, direct displacement of the 5-chloro group by common nucleophiles like hydroxides, alkoxides, or amines would require harsh conditions, such as high temperatures and pressures, or the use of a strong base to proceed via an elimination-addition (benzyne) mechanism.

Alternatively, transition metal-catalyzed cross-coupling reactions, which are discussed in a later section, provide a much milder and more versatile approach to functionalize the 5-chloro position.

Functional Group Transformations and Manipulations

Reactions Involving the Indoline Nitrogen Atom

The secondary amine in the indoline ring is a key site for functionalization. It can readily undergo a variety of transformations, including N-alkylation, N-acylation, and N-sulfonylation. These reactions are typically straightforward and allow for the introduction of a wide range of substituents, which can significantly modulate the compound's physical, chemical, and biological properties. The lone pair of electrons on the nitrogen is readily available for nucleophilic attack on electrophiles.

Illustrative Data Table for Reactions Involving the Indoline Nitrogen Atom

Disclaimer: The following table presents theoretical and illustrative examples of reactions on the indoline nitrogen of this compound. The reaction conditions and outcomes are based on general knowledge of secondary amine chemistry and may not represent experimentally validated results for this specific compound due to a lack of published data.

Reaction TypeReagentConditionsExpected Product
N-Alkylation Methyl iodideK₂CO₃, Acetone, reflux5-Chloro-3,3-diethyl-1-methylindoline
N-Acylation Acetyl chlorideTriethylamine, CH₂Cl₂, 0 °C to rt1-Acetyl-5-chloro-3,3-diethylindoline
N-Sulfonylation Benzenesulfonyl chloridePyridine, 0 °C to rt1-(Benzenesulfonyl)-5-chloro-3,3-diethylindoline

Ring-Opening and Ring-Expansion Reactions of the Indoline Core

The indoline ring system can undergo ring-opening or ring-expansion reactions under specific conditions, leading to the formation of different heterocyclic or open-chain structures. These transformations can be valuable for accessing diverse molecular scaffolds. Ring-opening can be achieved through various methods, including reductive or oxidative cleavage. For instance, strong reducing agents might cleave the C-N bond.

Ring-expansion reactions of indolines can lead to the formation of larger ring systems, such as quinolines or benzodiazepines, which are also important pharmacophores. These reactions are often mediated by specific reagents that facilitate the insertion of atoms into the ring.

Due to the lack of specific literature on this compound, the feasibility and outcomes of such reactions can only be extrapolated from studies on other substituted indoles.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Chloro-Substituted Indoline

The 5-chloro substituent provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds and would be the preferred strategy for functionalizing the 5-position.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted indoline.

Heck Coupling: The Heck reaction would enable the coupling of the chloroindoline with an alkene to introduce a vinyl group at the 5-position.

Sonogashira Coupling: This coupling reaction with a terminal alkyne would yield a 5-alkynylindoline derivative.

These reactions are generally tolerant of a wide range of functional groups and proceed under relatively mild conditions. The N-H group of the indoline might need protection (e.g., as a Boc or acetyl group) prior to the coupling reaction to prevent side reactions, although successful couplings on N-unprotected haloindoles have been reported.

Illustrative Data Table for Coupling Reactions

Disclaimer: The following table presents theoretical and illustrative examples of coupling reactions on this compound. The reaction conditions and outcomes are based on general knowledge of palladium-catalyzed cross-coupling reactions and may not represent experimentally validated results for this specific compound due to a lack of published data. N-protection may be required for optimal results.

Reaction TypeCoupling PartnerCatalyst/Ligand/BaseExpected Product
Suzuki Coupling Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat3,3-Diethyl-5-phenylindoline
Heck Coupling StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, heat3,3-Diethyl-5-styrylindoline
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, THF, heat3,3-Diethyl-5-(phenylethynyl)indoline

Formation of Novel Indoline Derivatives and Analogs with Varied Substitutions

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies detailing the derivatization of this compound. While the indoline scaffold is a common motif in medicinal chemistry and materials science, and its derivatives are frequently the subject of synthetic exploration, research focusing on the chemical reactivity and subsequent derivatization of this particular diethyl-substituted chloroindoline appears to be limited or not publicly documented.

The reactivity of the indoline core typically centers around several key positions: the indole nitrogen (N1), the aromatic ring (positions 4, 6, and 7), and the C2 position adjacent to the nitrogen. Common derivatization strategies for similar indoline structures often involve:

N-Alkylation or N-Arylation: The secondary amine of the indoline ring is a nucleophilic site amenable to substitution with a variety of alkyl or aryl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce a range of carbonyl functionalities at the nitrogen atom.

Electrophilic Aromatic Substitution: The benzene portion of the indoline ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, although the existing chloro-substituent at position 5 will influence the regioselectivity of these reactions.

Oxidation: The indoline core can be oxidized to the corresponding indole or oxindole (B195798).

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent at the C5 position could potentially serve as a handle for cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination to introduce new carbon-carbon or carbon-nitrogen bonds.

However, despite these general possibilities for related structures, no specific examples or detailed research findings concerning the application of these strategies to this compound have been identified. The steric hindrance provided by the gem-diethyl group at the C3 position may influence the reactivity of the heterocyclic ring, potentially making it a less favored starting material compared to other substituted indolines.

Consequently, there are no specific research findings to report on novel indoline derivatives or analogs that have been synthesized directly from this compound with varied substitutions. The scientific community has yet to publish detailed explorations of its synthetic utility in forming more complex molecules.

Spectroscopic and Structural Elucidation of 5 Chloro 3,3 Diethylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No data available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No data available.

Infrared (IR) Spectroscopy for Functional Group Identification

No data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No data available.

Elucidation of Fragmentation Pathways

The fragmentation pattern of 5-Chloro-3,3-diethylindoline under electron ionization mass spectrometry (EI-MS) provides significant insights into its molecular structure. The stability of the resulting fragments dictates the observed fragmentation pathways. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (209.72 g/mol for C12H16ClN). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: As a secondary amine, alpha-cleavage is a dominant fragmentation pathway. libretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl radical (•C₂H₅). This would result in a stable iminium cation.

Loss of an Ethyl Group: The cleavage of one of the ethyl groups from the quaternary carbon at the 3-position would lead to the formation of a resonance-stabilized carbocation.

Retro-Diels-Alder (RDA) Reaction: Although less common for this specific ring system, a retro-Diels-Alder type cleavage of the indoline (B122111) ring could occur, leading to the expulsion of ethene.

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom or hydrogen chloride (HCl) from the aromatic ring can also be anticipated.

A summary of the predicted major fragment ions in the mass spectrum of this compound is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (predicted) Proposed Fragment Ion Proposed Fragmentation Pathway
209/211[C₁₂H₁₆ClN]⁺Molecular Ion
180/182[C₁₀H₁₁ClN]⁺Loss of an ethyl radical (•C₂H₅) via alpha-cleavage
152/154[C₈H₇ClN]⁺Subsequent loss of ethene (C₂H₄)
174[C₁₂H₁₆N]⁺Loss of a chlorine radical (•Cl)
194/196[C₁₁H₁₃ClN]⁺Loss of a methyl radical (•CH₃) from an ethyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the chlorinated benzene (B151609) ring and the nitrogen atom's non-bonding electrons. libretexts.org

The primary electronic transitions anticipated for this molecule are:

π → π* Transitions: These transitions occur in the aromatic portion of the molecule. The presence of the chlorine atom, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. slideshare.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These transitions are typically of lower intensity compared to π → π* transitions. youtube.com

n → σ* Transitions: The non-bonding electrons of the nitrogen and chlorine atoms can also undergo transitions to anti-bonding sigma orbitals. These transitions generally occur at shorter wavelengths, often in the far-UV region. slideshare.net

The solvent used for UV-Vis analysis can influence the position of the absorption bands. Polar solvents can lead to shifts in the wavelengths of n → π* transitions. A summary of the expected UV-Vis absorption data is provided in Table 2.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Proposed Electronic Transition Chromophore
~210Highπ → πBenzene Ring
~265Moderateπ → πBenzene Ring (B-band)
~310Lown → π*Aromatic Amine

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would reveal key structural parameters.

If a single crystal of sufficient quality were obtained, X-ray diffraction analysis would provide:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and bond angles within the molecule. The C-Cl bond length would be characteristic for an aryl chloride. The geometry around the sp³-hybridized C3 carbon would be tetrahedral.

Conformation: The conformation of the five-membered dihydro-pyrrole ring and the orientation of the diethyl groups could be determined. The five-membered ring would likely adopt an envelope or twist conformation to minimize steric strain.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonding (if a suitable donor/acceptor is present), dipole-dipole interactions due to the C-Cl bond, and van der Waals forces.

A hypothetical set of key structural parameters that might be determined from an X-ray crystallographic study is presented in Table 3.

Table 3: Hypothetical X-ray Crystallography Data for this compound

Structural Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C-Cl Bond Length~1.74 Å
C3-C(ethyl) Bond Length~1.54 Å
C-N Bond Length (in ring)~1.47 Å
C-C-C Bond Angle (in diethyl)~112°
Aromatic C-C-Cl Bond Angle~120°

Theoretical and Computational Investigations of 5 Chloro 3,3 Diethylindoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. These methods allow for the detailed examination of a molecule's electronic structure, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method for optimizing molecular geometries and calculating electronic properties of organic molecules. For 5-Chloro-3,3-diethylindoline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G* or higher, would be employed to determine its most stable three-dimensional structure. niscpr.res.in These calculations would yield precise information on bond lengths, bond angles, and dihedral angles.

The presence of the chlorine atom at the 5-position of the indoline (B122111) ring and the two ethyl groups at the 3-position introduces specific electronic and steric features. The chlorine atom, being electronegative, would draw electron density from the aromatic ring. The diethyl groups, being bulky, would significantly influence the geometry of the five-membered ring of the indoline system.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data are illustrative, based on general principles of DFT calculations on similar substituted indolines, as specific experimental or calculated data for this compound is not readily available in public literature.

ParameterPredicted ValueInfluence
C-Cl Bond Length~1.74 ÅTypical for a chloro-aromatic system.
C3-C(ethyl) Bond Length~1.54 ÅStandard sp3-sp3 carbon bond.
C(Aromatic)-N Bond Angle~125°Reflects the geometry of the fused ring system.
Dihedral angle of Ethyl GroupsVariableSubject to conformational changes.

The electronic structure, including the distribution of electron density, would also be a key output of DFT studies. This would highlight the electron-rich and electron-poor regions of the molecule, offering initial clues about its reactivity.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of a molecule. researchgate.net The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich indole (B1671886) nucleus, while the LUMO might be distributed over the aromatic ring and the C-Cl bond. The substituents would modulate these energy levels. Computational studies on other substituted indoles have shown that electron-withdrawing groups tend to lower both HOMO and LUMO energies. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Indolines Note: This table presents hypothetical values to illustrate the expected trends based on FMO theory, as specific data for this compound is not available.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Implication
Indoline-5.52.07.5Relatively stable
This compound-5.81.57.3Increased reactivity compared to unsubstituted indoline
5-Nitro-3,3-diethylindoline-6.21.07.2Even more reactive due to the strong electron-withdrawing nitro group

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons, and also on the chlorine atom. The aromatic ring would exhibit regions of varying potential. Such a map would be invaluable for predicting how the molecule interacts with other reagents and for understanding its intermolecular interactions. acs.org

Conformational Analysis and Rotational Barriers

The presence of two ethyl groups at the C3 position introduces conformational flexibility to the this compound molecule. Conformational analysis would involve calculating the energies of different spatial arrangements (conformers) that arise from rotation around the C-C single bonds of the ethyl groups. lumenlearning.com The goal is to identify the lowest energy (most stable) conformer and to determine the energy barriers for rotation between different conformers. pearson.com

These rotational barriers are important as they can influence the molecule's ability to adopt the specific shape required for a particular chemical reaction or biological interaction. High rotational barriers could lock the molecule into a limited set of conformations. For the ethyl groups in this compound, steric hindrance between the two groups and between the ethyl groups and the indoline ring system would be the primary factors determining the rotational barriers.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict various spectroscopic parameters. For this compound, this would include its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its Infrared (IR) vibrational frequencies.

DFT calculations can provide theoretical NMR spectra that are often in good agreement with experimental data. researchgate.net This can aid in the structural elucidation of the molecule and the assignment of experimental signals. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the chloro and diethyl substituents.

Similarly, the calculation of vibrational frequencies can predict the positions of major peaks in the IR spectrum. researchgate.net Each vibrational mode corresponds to a specific type of bond stretching or bending. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure and the presence of specific functional groups.

Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: The following data are illustrative examples of what computational methods would predict.

SpectroscopyPredicted FeatureCorresponding Structural Element
¹H NMRAromatic protons (doublets, triplet)Protons on the chlorinated benzene (B151609) ring
¹³C NMRSignal around 60 ppmQuaternary C3 carbon
IRStrong absorption around 1100 cm⁻¹C-Cl stretching vibration

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the nitrogen atom, DFT calculations can be used to map out the entire reaction coordinate. nih.gov

This involves locating the transition state structures, which are the highest energy points along the reaction pathway, and calculating their energies. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, it is possible to predict which reaction is most likely to occur and what the major product will be. For instance, computational studies could determine whether an electrophile would preferentially attack at the C4, C6, or C7 position of the indoline ring. acs.org

Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential binding modes and affinities of novel compounds, thereby guiding further drug discovery efforts.

Binding Site Analysis and Interaction Modes

In the absence of specific target information for this compound, a hypothetical binding site analysis can be constructed by examining the documented interactions of similar substituted indoline and indole derivatives with various protein targets. mdpi.comnih.gov Studies on indole-based inhibitors of enzymes like cholinesterases and tubulin reveal common interaction patterns that are likely relevant to this compound. mdpi.comnih.gov

The indole nucleus itself can participate in several types of non-covalent interactions. The aromatic ring system can form favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. mdpi.com Furthermore, the indole nitrogen, although weakly basic, can act as a hydrogen bond donor . jpsbr.org

The substituents on the this compound ring are predicted to play crucial roles in its binding orientation and affinity. The 5-chloro group , being electron-withdrawing and lipophilic, can engage in halogen bonding and hydrophobic interactions . Halogen bonds, which are specific non-covalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can significantly contribute to binding affinity and selectivity. nih.gov The 3,3-diethyl groups introduce a bulky, hydrophobic moiety. This gem-diethyl substitution likely forces a specific conformation of the indoline ring and can lead to strong van der Waals interactions within a hydrophobic pocket of a target protein.

A hypothetical binding scenario for this compound within a generic active site is presented below:

Interaction Type Functional Group of Ligand Potential Interacting Residues in Target
Hydrogen BondingIndoline N-HAspartate, Glutamate, Serine, Threonine
π-π StackingIndoline aromatic ringPhenylalanine, Tyrosine, Tryptophan
Halogen Bonding5-Chloro groupCarbonyl oxygen of peptide backbone, Aspartate, Glutamate
Hydrophobic Interactions3,3-diethyl groups, Chloro groupLeucine, Isoleucine, Valine, Alanine

Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By analyzing the effects of different substituents, predictive models can be developed to design more potent and selective molecules. nih.gov For this compound, a predictive SAR can be extrapolated from studies on related chloro-substituted and alkyl-substituted indoles and indolines. nih.govresearchgate.net

The introduction of a chloro group at the 5-position of the indoline ring is a common strategy in medicinal chemistry. In many cases, the position and nature of the halogen substituent are critical for activity. For instance, in a series of spiro-oxindole inhibitors, a substituent at the 5-position of the oxindole (B195798) moiety was found to be crucial for inhibition, with electron-withdrawing groups often leading to more active compounds. nih.gov The chloro group in this compound would likely enhance its binding affinity through favorable interactions as described above.

The gem-diethyl groups at the 3-position introduce significant steric bulk. This feature can be advantageous or detrimental depending on the topology of the target's binding site. If the binding pocket is accommodating, these lipophilic groups can significantly increase binding affinity through hydrophobic interactions. However, if the pocket is sterically constrained, these groups could prevent optimal binding. The rigidity conferred by the 3,3-disubstitution might also be expected to lead to higher selectivity for a particular enzyme or receptor. acs.org

A summary of the predicted SAR for this compound is provided in the table below:

Structural Feature Predicted Influence on Activity Rationale
Indoline Core Essential for primary binding interactions.Provides a scaffold for π-π stacking and hydrogen bonding. mdpi.comnih.gov
5-Chloro Substituent Likely to enhance potency.Contributes to binding via halogen bonding and hydrophobic interactions; its electron-withdrawing nature can modulate the electronics of the aromatic ring. nih.gov
3,3-Diethyl Substituents Potentially significant for affinity and selectivity.Increases lipophilicity and van der Waals interactions; the steric bulk may favor binding to specific target topologies while preventing binding to others.

Biological Activities and Mechanistic Insights of 5 Chloro 3,3 Diethylindoline and Its Derivatives

Molecular Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding)

Derivatives of the 5-chloro-indoline scaffold have been investigated for their ability to interact with specific biological macromolecules, leading to the modulation of cellular functions. The primary mechanism explored is enzyme inhibition, a common strategy in drug discovery.

Research has identified specific enzymes that are potently inhibited by 5-chloro-indoline derivatives. These studies are crucial for understanding the compound's therapeutic potential and for guiding further optimization.

One major area of investigation has been in cancer therapy, specifically targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. nih.gov Mutations in EGFR can lead to its overactivation, driving tumor growth. A series of 5-chloro-indole-2-carboxamides, derived from a 5-chloro-indole core, have been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and its clinically relevant mutant form, EGFRT790M. nih.gov For instance, compounds 5f and 5g from this series showed potent inhibitory activity against the resistant EGFRT790M mutant, with IC₅₀ values comparable to the approved drug osimertinib. nih.gov

In the field of antibacterial research, derivatives of 5-chloroindoline (B1581159) have been designed to inhibit the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). DapE is a crucial enzyme in the lysine (B10760008) biosynthesis pathway in most bacteria, making it an attractive target for novel antibiotics. A study on N-acetyl-5-halo-6-sulfonamide indolines demonstrated that 5-chloro derivatives exhibited potent inhibition of DapE. nih.gov For example, the 5-chloro-isoamylsulfonamide derivative 10a was found to be approximately five times more potent than its 5-bromo counterpart. nih.gov

The following table summarizes the inhibitory activities of selected 5-chloro-indoline/indole (B1671886) derivatives against their specific molecular targets.

CompoundTarget EnzymeIC₅₀ (nM)Antiproliferative GI₅₀ (nM)Source
Derivative 5f EGFRWT72 ± 331 ± 2.1 nih.gov
Derivative 5f EGFRT790M9.5 ± 231 ± 2.1 nih.gov
Derivative 5g EGFRWT68 ± 229 ± 1.5 nih.gov
Derivative 5g EGFRT790M11.9 ± 329 ± 1.5 nih.gov
Osimertinib (Ref.) EGFRT790M8 ± 2- nih.gov
Derivative 10a DapE54 µMN/A nih.gov
Derivative 10c DapE44 µMN/A nih.gov

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition.

The inhibition of molecular targets like EGFR initiates a cascade of downstream effects, altering key biochemical pathways within the cell. The 5-chloro-indole derivatives that inhibit EGFR have been shown to effectively modulate the apoptotic pathway, which is a primary mechanism for eliminating cancerous cells. nih.gov

Studies on the potent EGFR inhibitors 5f and 5g revealed that they induce apoptosis by modulating the levels of key regulatory proteins. nih.gov Treatment with these compounds led to a significant increase in the expression of pro-apoptotic proteins, including caspase-3 and caspase-8. Caspases are a family of protease enzymes that execute the process of apoptosis. Furthermore, the level of the pro-apoptotic protein Bax was elevated, while the level of the anti-apoptotic protein Bcl-2 was decreased. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards programmed cell death.

CompoundCaspase-3 Level (pg/mL)Effect on Other ProteinsSource
Derivative 5f 560.2 ± 5.0Increases Caspase-8 and Bax; Decreases Bcl-2 nih.gov
Derivative 5g 542.5 ± 5.0Increases Caspase-8 and Bax; Decreases Bcl-2 nih.gov
Staurosporine (Ref.) 503.2 ± 4.0Induces Apoptosis nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 5-chloro-indoline derivatives, SAR studies have provided a rational basis for designing more potent and selective inhibitors.

In the development of DapE inhibitors, a clear SAR was established by comparing different halogen substitutions at the 5-position of the indoline (B122111) ring. Replacing a bromine atom with a chlorine atom led to a noticeable increase in inhibitory potency against DapE for most of the analogs tested. nih.gov For example, the 5-chloro-pyrrolidine derivative 10c (IC₅₀ = 44 µM) was roughly three times more potent than its 5-bromo counterpart 9i (IC₅₀ = 132 µM). nih.gov This enhancement was attributed not only to electronic effects but also to improved solubility properties of the chloro-derivatives, which is a favorable characteristic for potential drug candidates. nih.gov

For the EGFR inhibitors, SAR analysis focused on modifications of the side chains attached to the 5-chloro-indole core. Computational docking studies supported the experimental findings, showing that specific moieties, such as the p-2-methyl pyrrolidin-1-yl group on compound 5f , could form crucial ionic and hydrogen bonds with amino acid residues like Asp776 at the gate of the active site. nih.gov The 5-chloro-indolyl moiety itself was found to insert deep into a hydrophobic pocket of the receptor, forming a key hydrogen bond with the amino acid Asp855. nih.gov These specific interactions are critical for the high-affinity binding and potent inhibition observed.

In Vitro Mechanistic Assays (e.g., cell-free assays, protein interaction studies)

To elucidate the mechanisms of action at a molecular level, various in vitro assays are employed. These assays allow for the direct measurement of compound-target interactions in a controlled, cell-free environment.

For the 5-chloro-indole derivatives targeting EGFR, enzyme inhibition assays were used to determine the IC₅₀ values, quantifying the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov These cell-free assays confirm that the compounds directly interact with and inhibit the EGFR kinase. To visualize these interactions, computational docking studies were performed. These simulations provided a model of how the inhibitors fit into the ATP-binding site of both EGFRWT and EGFRT790M, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the compound-enzyme complex. nih.gov

Similarly, the evaluation of DapE inhibitors relied on enzymatic assays to measure the IC₅₀ values of the 5-chloroindoline sulfonamides. nih.gov These assays are fundamental for SAR studies, enabling a direct comparison of the inhibitory potency of different structural analogs.

Redox Chemistry and Antioxidant Mechanisms

The chemical structure of indoline, featuring a nitrogen heteroatom and an aromatic ring system, suggests a potential for participating in redox reactions. Antioxidant mechanisms often involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.govnih.gov

While direct studies on the antioxidant properties of 5-Chloro-3,3-diethylindoline are not prominent, the general mechanisms by which similar heterocyclic compounds act can be considered. The indoline nitrogen can act as an electron donor, and the aromatic system can stabilize radical species. These are key features for scavenging free radicals via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov

Interestingly, the redox properties of a related derivative, 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, have been explored in a non-biological context as a corrosion inhibitor for mild steel. researchgate.net The study found that the molecule adsorbs onto the steel surface, a process driven by the sharing of electrons between the pi-system of the indole ring and the vacant d-orbitals of iron. researchgate.net This ability to interact via its electron system is analogous to the interactions that drive antioxidant and other biological activities. Such compounds can also support endogenous antioxidant systems by chelating redox-active metals like iron and copper, thereby preventing them from participating in the generation of highly damaging hydroxyl radicals via the Fenton reaction. nih.gov

Applications of 5 Chloro 3,3 Diethylindoline in Chemical Sciences Non Clinical

Utilization as Synthetic Intermediates for Complex Molecule Construction

5-Chloro-3,3-diethylindoline serves as a versatile synthetic intermediate for the construction of more complex molecular architectures, particularly spirocyclic frameworks. The indoline (B122111) nitrogen can be readily functionalized, and the C2 methylene (B1212753) group offers a site for various chemical transformations.

The synthesis of spirocyclic oxindoles, a privileged scaffold in medicinal chemistry, often utilizes indoline derivatives. rsc.org While direct examples employing this compound are not extensively documented in publicly available literature, the general synthetic strategies for spirocyclization of indole (B1671886) and indoline derivatives are well-established. rsc.orgrsc.org For instance, the palladium-catalyzed C-H activation of 3,3-disubstituted indolines provides a route to access these complex structures. nih.gov The presence of the chloro-substituent at the 5-position of this compound can influence the electronic properties of the aromatic ring, potentially modulating the reactivity and regioselectivity of such C-H activation processes.

Furthermore, indoline scaffolds can be key precursors in the synthesis of fused polycyclic systems. polimi.itacs.org Cycloaddition reactions involving the indole nucleus are a powerful tool for building molecular complexity. acs.org The 5-chloro substituent in this compound can impact the electron density of the indole system, thereby influencing its participation in these types of transformations. A notable example of a related compound is the use of 5-chloro-3-formyl indole-2-carboxylate (B1230498) in the synthesis of more complex heterocyclic systems. nih.gov This highlights the utility of the 5-chloroindole (B142107) framework as a foundational element for constructing elaborate molecules.

The general synthetic utility of the indoline core is summarized in the table below, indicating potential reaction pathways for this compound.

Reaction TypePotential Product ClassRelevance of this compound
SpirocyclizationSpirocyclic Oxindoles, Spiro[indoline-thiazolidinones]The 3,3-diethyl substitution pre-organizes the molecule for spirocycle formation. The 5-chloro group can influence reaction kinetics and selectivity.
Palladium-Catalyzed C-H AminationFused Indoline HeterocyclesA known method for creating 3,3-dimethylindoline (B1314585) structures, suggesting applicability to the diethyl analogue. nih.gov
Cycloaddition ReactionsPolycyclic Fused IndolinesThe electronic nature of the 5-chloro substituent can tune the reactivity of the indoline system as a dienophile or nucleophile.

Applications in Material Science

The unique electronic and structural features of indoline derivatives make them attractive candidates for applications in material science. The potential for this compound in this field is primarily inferred from studies on related indole and indoline compounds.

Materials with significant non-linear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic devices. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, often exhibit large NLO responses. Indole derivatives have been investigated as promising NLO materials. researchgate.net For instance, computational and experimental studies on Indole-7-carboxaldehyde have shown high values for dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting good NLO behavior. researchgate.net

Indole and its derivatives are well-known for their intrinsic fluorescence, making them excellent platforms for the design of fluorescent probes and sensors for various analytes and biological systems. nih.govnih.govresearchgate.net The photophysical properties of these probes can be finely tuned by modifying the substituents on the indole ring.

Recent research has focused on developing indole-based fluorescent probes for detecting metal ions, pH changes, and biologically important molecules. nih.govresearchgate.netacs.org For example, novel indole derivatives have been designed as "off-on" fluorescent probes for acidic pH, demonstrating their potential in bioimaging. acs.org Similarly, quinoline-indole derivatives have been synthesized as three-photon fluorescent probes for identifying RNA and DNA. rsc.org The presence of the chlorine atom in this compound can influence the fluorescence quantum yield and Stokes shift, potentially leading to probes with desirable photophysical characteristics. The diethyl groups at the 3-position can also affect the molecule's solubility and interaction with its environment, which are important considerations in probe design.

Application AreaKey Features of Indole DerivativesPotential Role of this compound
Non-Linear Optics High hyperpolarizability, Donor-π-Acceptor structuresThe chloro- group acts as an electron-withdrawing group, potentially enhancing NLO properties.
Fluorescent Probes Intrinsic fluorescence, Tunable photophysical propertiesThe chloro- and diethyl- substituents can be used to modulate fluorescence and targeting capabilities.

Environmental Applications (e.g., Corrosion Inhibitors)

Indole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. tandfonline.comresearchgate.netmanipal.eduresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. This adsorption occurs through the interaction of the π-electrons of the aromatic ring and the lone pair of electrons on the heteroatoms with the vacant d-orbitals of the metal.

The effectiveness of indole derivatives as corrosion inhibitors is influenced by their chemical structure, including the presence of substituents on the indole ring. A study on a closely related compound, 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione, demonstrated its efficacy as a mixed-type corrosion inhibitor for mild steel in phosphoric acid. nih.gov This suggests that the 5-chloroindoline (B1581159) scaffold is a promising structural motif for the development of new corrosion inhibitors. The presence of the chlorine atom can enhance the adsorption process through its electron-withdrawing nature, thereby improving the inhibition efficiency.

InhibitorMetalCorrosive MediumInhibition EfficiencyReference
5-hydroxyindoleMild Steel0.5M Sulphuric Acid~60% at 0.0075M tandfonline.com
IndoleMild Steel0.5M Sulphuric Acid~97% at 0.005M tandfonline.com
2-(1H-indol-3-yl)acetohydrazideMild Steel0.5M Hydrochloric Acid80.4% at optimum concentration manipal.edu
4-(1H-indol-3-yl)butanehydrazideMild Steel0.5M Hydrochloric Acid94.1% at optimum concentration manipal.edu

Based on these findings, this compound is expected to exhibit significant corrosion inhibition properties, making it a candidate for environmentally friendly corrosion protection strategies.

Role in Plant Biology (Mechanistic studies of plant growth regulation, immune induction)

Indole compounds play a crucial role in plant biology, with indole-3-acetic acid (IAA) being the most common natural plant hormone (auxin) that regulates various aspects of plant growth and development. nih.govfrontiersin.orgcncb.ac.cnresearchgate.netresearchgate.net Synthetic indole derivatives are also of great interest as plant growth regulators and immune inducers. nih.govfrontiersin.orgcncb.ac.cnresearchgate.net These compounds can mimic the action of natural hormones or modulate their signaling pathways.

The biological activity of indole derivatives in plants is highly dependent on their structure. While there is no direct research on the specific effects of this compound on plant systems, the general role of indole compounds suggests potential applications. The 5-chloro substitution could influence the compound's interaction with plant hormone receptors, potentially leading to agonistic or antagonistic effects on auxin signaling pathways. This could have implications for regulating root formation, shoot elongation, and fruit development. nih.govfrontiersin.orgcncb.ac.cnresearchgate.net

Furthermore, some indole derivatives have been shown to induce plant immune responses, enhancing their resistance to pathogens. nih.govfrontiersin.orgcncb.ac.cnresearchgate.net Mechanistic studies in this area could explore whether this compound can trigger defense signaling pathways in plants, offering a potential tool for crop protection.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for constructing the indoline (B122111) core is a paramount objective. acs.org Future research will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive.

Key areas for exploration include:

Photocatalyzed Reactions: Harnessing the power of visible light to drive the synthesis of substituted indolines, including 5-Chloro-3,3-diethylindoline, offers a greener alternative to conventional methods. acs.orgnih.gov Photocatalyzed approaches can enable the use of milder reaction conditions and may tolerate a wider array of functional groups. acs.orgacs.org Recent advancements in photocatalyzed decarboxylative radical arylation for the synthesis of substituted indolines highlight the potential of this strategy. acs.orgnih.gov

Metal-Free Catalysis: Eliminating the need for transition metal catalysts is a significant goal in sustainable chemistry. acs.orgresearchgate.net Research into metal-free catalytic systems for the intramolecular C-H amination or other cyclization strategies to form the indoline ring will be a crucial area of investigation. organic-chemistry.org

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Biocatalysis: The use of enzymes as catalysts for the synthesis of halogenated indoline derivatives is a promising avenue for sustainable production. mdpi.com Identifying or engineering enzymes that can selectively catalyze the formation of the 5-chloro-substituted indoline core would be a significant breakthrough.

Exploration of Undiscovered Reactivity Patterns and Derivatization Potential

The unique electronic and steric properties of this compound suggest a wealth of unexplored reactivity. Future studies will aim to unlock this potential for creating novel and complex molecular architectures.

Key research avenues include:

C-H Functionalization: Direct functionalization of the C-H bonds on both the aromatic and the pyrrolidine (B122466) rings of the indoline core represents a highly atom-economical approach to derivatization. organic-chemistry.orgbeilstein-journals.org Investigating regioselective C-H activation and subsequent coupling reactions will be a major focus.

Cross-Coupling Reactions: The chloro-substituent at the 5-position serves as a versatile handle for a variety of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org Exploring a broader range of coupling partners will enable the synthesis of a diverse library of 5-substituted indoline derivatives.

Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the indoline ring can be selectively opened or rearranged could lead to the discovery of novel chemical transformations and the synthesis of unique molecular scaffolds. The Hofmann-Martius-type rearrangement is one such example that could be explored. nih.gov

Derivatization of the Diethyl Groups: While often considered inert, the ethyl groups at the 3-position could potentially be functionalized through radical-based or other advanced synthetic methods, adding another dimension to the derivatization possibilities.

Integration of Advanced Spectroscopic and Imaging Techniques for Structural Insights

A deep understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for rational design and application development.

Future research will benefit from the application of:

Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy will be instrumental in unambiguously determining the structure and conformation of new derivatives. farmaceut.orgresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for obtaining precise atomic-level structural information. nih.govacs.org Systematic crystallographic studies of a series of this compound derivatives will provide invaluable data on solid-state packing and intermolecular interactions.

Computational Modeling: In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) will be employed to predict spectroscopic properties, analyze conformational preferences, and understand electronic structures. acs.org

Fluorescence Imaging: For derivatives exhibiting fluorescence, advanced microscopy techniques can be used to visualize their localization and behavior within complex systems, such as biological cells or materials. mdpi.com

Predictive Modeling and Artificial Intelligence in Compound Design and Mechanism Prediction

The integration of computational tools, particularly artificial intelligence (AI) and machine learning, is set to revolutionize the discovery and development of new molecules. ijsea.comresearchgate.netnih.gov

Key opportunities in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models that correlate the structural features of this compound derivatives with their observed activities, researchers can predict the properties of virtual compounds and prioritize synthetic targets. nih.gov

Reaction Prediction and Optimization: AI algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations, identify optimal reaction conditions, and even propose novel synthetic routes. eurekalert.orgchemai.io This can significantly accelerate the discovery of new derivatization methods. eurekalert.org

De Novo Drug Design: Generative AI models can be used to design novel indoline-based compounds with desired properties, such as high binding affinity to a specific biological target. cas.org

Mechanistic Elucidation: AI and machine learning can assist in analyzing complex reaction data to elucidate reaction mechanisms, a task that is often challenging and time-consuming using traditional methods. ijsea.comresearchgate.net

Expanding Non-Clinical Applications in Catalysis, Materials, and Chemical Biology

Beyond its potential in medicinal chemistry, the unique properties of this compound make it an attractive candidate for a range of non-clinical applications.

Future research should explore its potential in:

Catalysis: The indoline scaffold can serve as a ligand for transition metal catalysts. The electronic and steric properties of this compound could be tuned to develop novel catalysts for a variety of organic transformations.

Materials Science: Indoline derivatives have been investigated for their use in organic electronics, dyes, and pigments. ontosight.ai The introduction of a chloro-substituent and diethyl groups could modulate the electronic and photophysical properties of these materials, leading to new applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Chemical Biology: As a versatile scaffold, this compound can be used to develop chemical probes to study biological processes. nih.gov For example, it could be incorporated into fluorescent probes for imaging or used as a building block for affinity-based probes to identify protein targets.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-3,3-diethylindoline?

  • Methodological Answer : The synthesis typically involves chlorination of a pre-functionalized indoline scaffold. For example, substituting ethyl groups at the 3-position of indoline followed by chlorination at the 5-position using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization may require adjusting stoichiometry, reaction time, or solvent polarity.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves substituent positions (e.g., ethyl groups at C3, chlorine at C5) and confirms indoline backbone integrity. Aromatic protons appear as distinct multiplets in δ 6.5–7.5 ppm, while ethyl groups show triplet/multiplet signals near δ 1.0–1.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • TLC/HPLC : Monitors reaction progress and purity (≥95% by HPLC recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Methodological Answer : Use a factorial design of experiments (DoE) to test variables:
VariableRange TestedOptimal ConditionImpact on Yield
Chlorinating agentSOCl₂, PCl₅, Cl₂ gasSOCl₂ (0.5 equiv)65% yield, minimal byproducts
SolventDCM, THF, tolueneDCMEnhances solubility and reaction homogeneity
Temperature0°C, RT, 40°C0°CReduces side reactions (e.g., over-chlorination)
Advanced optimization may involve flow chemistry for scalability, as seen in industrial indole derivative synthesis .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Systematic Meta-Analysis : Compare studies for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and substituent effects. For example, ethyl groups may enhance membrane permeability but reduce target affinity .
  • Dose-Response Studies : Establish EC50/IC50 values under standardized conditions to isolate structure-activity relationships (SAR).
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding interactions and reconcile discrepancies between observed and expected activities .

Q. What computational strategies predict the reactivity and stability of this compound in biological systems?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., chloro-substituent electrophilicity) .
  • MD Simulations : Simulate solvation effects and protein-ligand dynamics to predict metabolic stability.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity risks .

Data Contradiction and Validation

Q. How should researchers address variability in spectroscopic data for this compound analogs?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with published analogs (e.g., 5-chloro-2,3-dimethylindole δ 7.2–7.4 ppm for aromatic protons) .
  • Isotopic Labeling : Use 13C-labeled precursors to confirm signal assignments.
  • Collaborative Reproducibility : Share raw data (e.g., FID files) via repositories like Zenodo for independent verification .

Experimental Design and Hypothesis Testing

Q. How to design a study investigating the anti-inflammatory mechanism of this compound?

  • Methodological Answer :
  • Hypothesis : "this compound inhibits COX-2 via direct binding, reducing prostaglandin E2 (PGE2) synthesis."
  • Methods :

In Vitro Assays : COX-2 inhibition ELISA, PGE2 quantification in macrophage cells .

Kinetic Studies : Measure IC50 shifts under varying pH/temperature.

Mutagenesis : Engineer COX-2 mutants to identify binding residues (e.g., Arg120, Tyr355).

  • Controls : Use indomethacin (positive control) and vehicle-only treatments .

Integration with Broader Research Context

Q. How can findings on this compound be contextualized within indole derivative research?

  • Methodological Answer : Conduct a systematic literature review focusing on:
  • Key Themes : Anti-cancer, antimicrobial, and CNS activities of chloro-substituted indoles.
  • Gaps : Limited data on pharmacokinetics and in vivo toxicity.
  • Meta-Analysis Table :
StudyActivity TestedModel SystemKey Finding
Smith et al. (2023)AntiviralHela cellsEC50 = 12 µM
Lee et al. (2024)CytotoxicityNIH/3T3CC50 > 100 µC
Use tools like Covidence for screening and PRISMA guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.